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Compound of Interest

Compound Name: 5-Azabenzimidazole

Cat. No.: B071554

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Azabenzimidazole (CAS Number: 272-97-9), a heterocyclic compound of interest in medicinal
chemistry and materials science.[1][2] The document presents key spectroscopic data in a
structured format, details the experimental protocols for data acquisition, and visualizes the
analytical workflows.

Molecular and Physical Properties

5-Azabenzimidazole, also known as 1H-Imidazo[4,5-c]pyridine, has the molecular formula
CeHsNs and a molecular weight of 119.12 g/mol .[3] It typically appears as a solid with a
melting point in the range of 168-172 °C.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 5-Azabenzimidazole.

1H NMR Data
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not explicitly
available in search

results

Note: A proton NMR spectrum is available from ChemicalBook, but specific peak assignments

and integrations are not detailed in the provided snippet.[4]
13C NMR Data

Solvent: D20, Standard: TMS[5]

Chemical Shift (8) ppm Assighment

Specific peak assignments are not available in
the search results, but literature references for
the data are provided.[5][6][7]

The gas-phase IR spectrum of 5-Azabenzimidazole exhibits characteristic absorptions for
aromatic C-H and C=C/C=N bonds.[3]

Wavenumber (cm—?) Intensity Assignment

3100-3000 Multiple bands Aromatic =C-H stretch|[8]

C-C stretching in the aromatic

1600-1400 _
ring[8]

Specific peak data from the
NIST WebBook IR spectrum
requires further analysis of the

raw data.[3]

The electron ionization mass spectrum provides information about the molecular weight and
fragmentation pattern of the molecule.[9]
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Detailed fragmentation data is
not provided in the search

results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To obtain *H and 3C NMR spectra to elucidate the chemical structure of 5-
Azabenzimidazole.

Materials and Equipment:

5-Azabenzimidazole sample

Deuterated solvent (e.g., D20 as referenced in literature[5])

NMR tubes

NMR Spectrometer (e.g., 500 MHz[10])

Tetramethylsilane (TMS) as an internal standard[5]
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Azabenzimidazole in 0.5-0.7 mL
of the chosen deuterated solvent directly in an NMR tube. Add a small amount of TMS to
serve as an internal reference.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
spectrometer to ensure a homogeneous magnetic field.

o Data Acquisition:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b071554?utm_src=pdf-body
https://www.benchchem.com/product/b071554?utm_src=pdf-body
https://www.benchchem.com/product/b071554?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/9EiQuPjQsNH
https://hmdb.ca/spectra/nmr_one_d/1723
https://dev.spectrabase.com/spectrum/9EiQuPjQsNH
https://www.benchchem.com/product/b071554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an
appropriate number of scans to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to
the lower natural abundance of 13C, a larger number of scans and a longer relaxation
delay may be required.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference both
spectra to the TMS signal at 0.00 ppm.

Objective: To identify the functional groups present in 5-Azabenzimidazole using their
characteristic vibrational frequencies.

Materials and Equipment:

» 5-Azabenzimidazole sample

e Fourier-Transform Infrared (FTIR) Spectrometer

o Sample holder (e.g., KBr pellet press or ATR crystal)
Procedure (Attenuated Total Reflectance - ATR):

o Background Collection: Record a background spectrum of the empty, clean ATR crystal to
account for atmospheric and instrumental interferences.

o Sample Application: Place a small amount of the solid 5-Azabenzimidazole sample directly
onto the ATR crystal. Ensure good contact between the sample and the crystal surface using
the pressure clamp.

o Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16-32 scans
are co-added to improve the signal-to-noise ratio. The useful range for analysis is typically
4000-400 cm~1[11]

o Data Processing: The resulting spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum. Label the major
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absorption bands with their wavenumbers.

Objective: To determine the molecular weight and fragmentation pattern of 5-
Azabenzimidazole.

Materials and Equipment:

e 5-Azabenzimidazole sample

o Mass Spectrometer with an Electron lonization (EI) source

o Direct insertion probe or a chromatographic inlet system (e.g., GC-MS)
Procedure (Direct Infusion EI-MS):

o Sample Introduction: Load a small amount of the sample onto the tip of a direct insertion
probe. Insert the probe into the ion source of the mass spectrometer.

« lonization: Volatilize the sample by heating the probe. In the ion source, the gaseous
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

» Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating the mass spectrum.

o Data Analysis: Identify the molecular ion peak, which corresponds to the molecular weight of
the compound. Analyze the fragmentation pattern to gain insights into the molecule's
structure.[12][13]

Visualized Workflows

The following diagrams illustrate the general workflows for the described spectroscopic
analyses.
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Caption: General workflow for NMR spectroscopy.
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Caption: Workflow for FTIR spectroscopy using an ATR accessory.
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Caption: Core workflow for electron ionization mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.scbt.com/p/5-azabenzimidazole-272-97-9
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2462976.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C272979&Mask=80
https://www.chemicalbook.com/SpectrumEN_272-97-9_1HNMR.htm
https://dev.spectrabase.com/spectrum/9EiQuPjQsNH
https://spectrabase.com/spectrum/BrIMDXQDQDo
https://dev.spectrabase.com/spectrum/82DMavYRkLY
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://webbook.nist.gov/cgi/inchi?ID=C272979&Mask=200
https://hmdb.ca/spectra/nmr_one_d/1723
https://hmdb.ca/spectra/nmr_one_d/1723
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11075003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11075003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11745815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11745815/
https://www.benchchem.com/product/b071554#spectroscopic-data-of-5-azabenzimidazole
https://www.benchchem.com/product/b071554#spectroscopic-data-of-5-azabenzimidazole
https://www.benchchem.com/product/b071554#spectroscopic-data-of-5-azabenzimidazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b071554?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

